molecular formula C22H22ClN3S B1228571 3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea

3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea

Cat. No. B1228571
M. Wt: 395.9 g/mol
InChI Key: SFOXSUVVSTUULR-UHFFFAOYSA-N
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Description

3-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea is a member of thioureas.

Scientific Research Applications

1. Spectroscopic and Structural Analysis

Thiourea derivatives, including structures similar to 3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea, have been extensively studied for their spectroscopic properties. These studies include synthesis, characterization, and the investigation of their molecular structures using various spectroscopic methods like FT-IR, UV/vis, NMR, and X-ray crystallography. Such research provides critical insights into the properties and potential applications of these compounds (Abosadiya et al., 2015).

2. DNA Binding and Biological Activities

Research on similar thiourea compounds has explored their interactions with DNA, which is a significant aspect of drug design and pharmacological studies. Studies include the analysis of DNA-binding properties using techniques like cyclic voltammetry and UV–vis spectroscopy. This research is crucial for understanding the potential therapeutic applications of these compounds (Tahir et al., 2015).

3. Antimicrobial Applications

Several studies have synthesized thiourea derivatives and tested them for antimicrobial activities. These include evaluations against bacterial and fungal strains, contributing to the development of novel antimicrobial agents. Such research is particularly valuable in the context of rising antibiotic resistance (Patel & Patel, 2017).

4. Cytotoxicity and Cancer Research

Thiourea derivatives have been synthesized and evaluated for their cytotoxic properties, particularly in the context of cancer research. This includes studies on cell cycle analysis and cytotoxicity against various cancer cell lines, which is essential for the development of new cancer therapies (Mushtaque et al., 2017).

5. Molecular Docking Studies

Molecular docking studies of thiourea derivatives, including those structurally related to 3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea, are significant in drug discovery and development. These studies help in understanding the interaction between these compounds and biological targets, paving the way for the design of more effective drugs (Chandrasekhar et al., 2019).

properties

Product Name

3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea

Molecular Formula

C22H22ClN3S

Molecular Weight

395.9 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(pyridin-3-ylmethyl)thiourea

InChI

InChI=1S/C22H22ClN3S/c1-16-8-10-18(11-9-16)14-26(15-19-5-4-12-24-13-19)22(27)25-21-7-3-6-20(23)17(21)2/h3-13H,14-15H2,1-2H3,(H,25,27)

InChI Key

SFOXSUVVSTUULR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC2=CN=CC=C2)C(=S)NC3=C(C(=CC=C3)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CN=CC=C2)C(=S)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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